molecular formula C15H16Cl2N2O B1357287 2,6-dichloro-N-(1-cyanocycloheptyl)benzamide CAS No. 912763-62-3

2,6-dichloro-N-(1-cyanocycloheptyl)benzamide

Cat. No.: B1357287
CAS No.: 912763-62-3
M. Wt: 311.2 g/mol
InChI Key: ORGPUALGNXTPAW-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-(1-cyanocycloheptyl)benzamide is a chemical compound with the molecular formula C15H16Cl2N2O It is known for its unique structure, which includes a benzamide core substituted with two chlorine atoms and a cyanocycloheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(1-cyanocycloheptyl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 1-cyanocycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(1-cyanocycloheptyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzamide core can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.

    Reduction Reactions: Lithium aluminum hydride in dry ether.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution Reactions: Substituted benzamides.

    Reduction Reactions: Amines.

    Oxidation Reactions: Carboxylic acids.

Scientific Research Applications

2,6-Dichloro-N-(1-cyanocycloheptyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(1-cyanocycloheptyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

2,6-Dichloro-N-(1-cyanocycloheptyl)benzamide is unique due to its cyanocycloheptyl group, which imparts distinct chemical and biological properties compared to other dichlorobenzamide derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-dichloro-N-(1-cyanocycloheptyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O/c16-11-6-5-7-12(17)13(11)14(20)19-15(10-18)8-3-1-2-4-9-15/h5-7H,1-4,8-9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGPUALGNXTPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587604
Record name 2,6-Dichloro-N-(1-cyanocycloheptyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912763-62-3
Record name 2,6-Dichloro-N-(1-cyanocycloheptyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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